

# GPR35 Isoform Expression: A Technical Guide for Researchers

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An In-depth Examination of GPR35 Splice Variant Distribution and Function

This technical guide provides a comprehensive overview of the expression patterns of GPR35 isoforms across various tissues. It is intended for researchers, scientists, and drug development professionals engaged in the study of this orphan G protein-coupled receptor and its role in health and disease. This document summarizes the current understanding of GPR35a and GPR35b expression, details relevant experimental methodologies, and visualizes key signaling pathways.

### Introduction to GPR35 Isoforms

G protein-coupled receptor 35 (GPR35), a class A orphan GPCR, has garnered significant interest due to its potential involvement in a range of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular diseases. The human GPR35 gene gives rise to two primary protein isoforms, GPR35a (the shorter variant) and GPR35b (the longer variant), through alternative splicing and promoter usage.[1][2][3][4][5] These isoforms are identical except for an additional 31 amino acids at the N-terminus of GPR35b, a distinction that may influence ligand binding, receptor signaling, and protein-protein interactions.[3][4][6][7] [8] Understanding the tissue-specific expression of these isoforms is crucial for elucidating their biological functions and for the development of targeted therapeutics.

## Data Presentation: GPR35 Isoform Expression in Human Tissues



### Foundational & Exploratory

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The expression of GPR35 and its isoforms exhibits significant tissue specificity. While quantitative data comparing the absolute expression levels of GPR35a and GPR35b across a wide range of human tissues is not extensively available in the public domain, the following table summarizes the reported expression patterns based on mRNA and protein analyses from various studies.



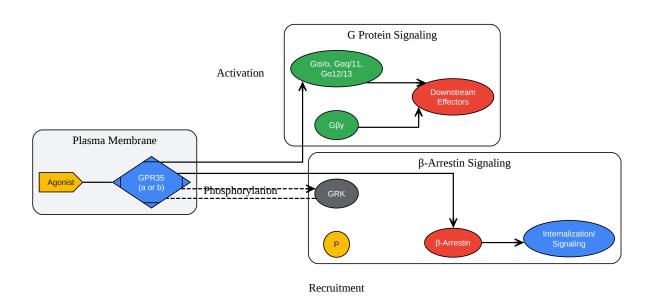
Tissue/Cell Type	GPR35a Expression	GPR35b Expression	Overall GPR35 Expression	Reference
Gastrointestinal Tract				
Small Intestine	Expressed	Expressed	High	[1][6][7]
Colon	Expressed	Highly Expressed (especially in cancer)	High	[6][7]
Stomach	Moderate	Highly Expressed (especially in cancer)	Moderate	[6][7]
Immune System				
Monocytes (CD14+)	Predominant isoform	Lower expression	High	[1][6]
T-cells (CD3+)	Expressed	Expressed	Detected	[6][7]
Neutrophils	Expressed	Expressed	Detected	[6][7]
Dendritic Cells	Expressed	Expressed	High	[6][7]
Macrophages	Expressed	Expressed	High	[9]
Spleen	Moderate	Moderate	Moderate	[6][7]
Other Tissues	_			
Liver	Moderate	Moderate	Moderate	[6][7]
Kidney	Moderate	Moderate	Moderate	[6][7]
Adipose Tissue	Detected	Detected	Detected	[7]
Heart	Detected (upregulated in cardiac failure)	Detected	Detected	[10]



Note: The terms "High," "Moderate," and "Detected" are relative and based on qualitative descriptions from the cited literature. The predominance of one isoform over the other is noted where specifically mentioned.

# Mandatory Visualization GPR35 Signaling Pathways

GPR35 activation by an agonist initiates a cascade of intracellular events through coupling to various G proteins and the recruitment of  $\beta$ -arrestins. The elongated N-terminus of GPR35b has been suggested to potentially modulate these interactions.



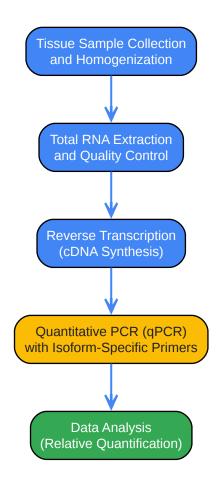
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Caption: GPR35 signaling pathways upon agonist binding.



## **Experimental Workflow for GPR35 Isoform Quantification**

The following diagram illustrates a typical workflow for the differential quantification of GPR35a and GPR35b mRNA from tissue samples.



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Caption: Workflow for GPR35 isoform expression analysis.

### **Experimental Protocols**

Detailed experimental protocols for the quantification of GPR35 isoforms are often specific to the laboratory and the equipment used. However, the following provides a generalized methodology based on common molecular biology techniques.

### **Tissue Preparation and RNA Extraction**



- Objective: To isolate high-quality total RNA from tissue samples.
- Protocol:
  - Excise fresh tissue and either immediately process or snap-freeze in liquid nitrogen and store at -80°C.
  - Homogenize a small piece of tissue (20-30 mg) in a suitable lysis buffer (e.g., TRIzol) using a mechanical homogenizer.
  - Isolate total RNA using a silica-column-based kit or phenol-chloroform extraction followed by isopropanol precipitation.
  - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  - Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by visualizing the 28S and 18S ribosomal RNA bands on an agarose gel.

### **Reverse Transcription and cDNA Synthesis**

- Objective: To synthesize complementary DNA (cDNA) from the extracted RNA.
- Protocol:
  - In a sterile, nuclease-free tube, combine 1-2 μg of total RNA with random hexamers or oligo(dT) primers.
  - Incubate at 65°C for 5 minutes to denature secondary RNA structures, then place on ice.
  - Add a master mix containing reverse transcriptase, dNTPs, and reaction buffer.
  - Perform the reverse transcription reaction according to the enzyme manufacturer's instructions (e.g., 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min to inactivate the enzyme).
  - The resulting cDNA can be stored at -20°C.



## Quantitative PCR (qPCR) for Isoform-Specific Quantification

• Objective: To amplify and quantify the levels of GPR35a and GPR35b cDNA.

#### Protocol:

- Primer Design: Design primers that specifically amplify either GPR35a or GPR35b. For GPR35b, one primer should span the unique exon junction or be located within the Nterminal extension sequence. For GPR35a, primers should be designed to flank a region not present in the longer isoform or span a junction unique to the shorter splice variants.
- qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a probebased detection chemistry, the isoform-specific forward and reverse primers, and the cDNA template.
- Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

#### Data Analysis:

- Generate a standard curve using a serial dilution of a plasmid containing the target sequence to determine the amplification efficiency.
- Determine the cycle threshold (Ct) values for each sample.
- Normalize the expression of the target genes (GPR35a and GPR35b) to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
- Calculate the relative expression levels using the ΔΔCt method or by referencing the standard curve.

### Conclusion

The differential expression of GPR35a and GPR35b across various tissues suggests distinct physiological roles for these isoforms. Further research employing quantitative and isoform-



specific methodologies is essential to fully elucidate their functions in both normal physiology and disease states. The protocols and information provided in this guide serve as a foundational resource for researchers embarking on the study of GPR35 isoform expression and signaling.

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